Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis-
Description
Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis- is a biphenyl-based epoxy compound characterized by a central biphenyl core substituted with oxymethylene-linked oxirane (epoxide) groups. Such compounds are typically used as crosslinking agents in polymer chemistry, adhesives, or coatings due to their high reactivity and thermal stability .
The biphenyl backbone provides rigidity and aromatic stability, while the epoxide groups enable covalent bonding during curing processes. This structural combination makes it valuable in high-performance materials requiring chemical resistance and mechanical strength.
Properties
IUPAC Name |
2-[[2-[2-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-7-17(21-11-13-9-19-13)15(5-1)16-6-2-4-8-18(16)22-12-14-10-20-14/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIBUEPJJRWWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C3=CC=CC=C3OCC4CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595695 | |
| Record name | 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52300-37-5 | |
| Record name | 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Oxirane, 2,2’-[[1,1’-biphenyl]-2,2’-diylbis(oxymethylene)]bis- typically involves the reaction of biphenyl derivatives with epichlorohydrin in the presence of a base . The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like sodium hydroxide or potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Oxirane, 2,2’-[[1,1’-biphenyl]-2,2’-diylbis(oxymethylene)]bis- undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can lead to the opening of the oxirane rings, forming alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Oxirane, 2,2’-[[1,1’-biphenyl]-2,2’-diylbis(oxymethylene)]bis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Oxirane, 2,2’-[[1,1’-biphenyl]-2,2’-diylbis(oxymethylene)]bis- involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. The pathways involved in these reactions depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bisphenol-Based Epoxides
2.1.1. Bisphenol A Diglycidyl Ether (DGEBA)
- Structure: Derived from bisphenol A (BPA), with two epoxide groups attached via oxymethylene bridges to a central dimethylmethane-linked biphenyl core.
- Formula : C21H24O4; MW : 340.41 g/mol .
- Key Properties :
- High thermal stability (Tg ~150°C).
- Widely used in epoxy resins for electronics, coatings, and composites.
2.1.2. Bisphenol F Diglycidyl Ether
- Structure: Similar to DGEBA but with a methylene bridge linking two phenol groups.
- Formula : C19H20O4; MW : 312.36 g/mol .
- Key Properties :
- Lower viscosity than DGEBA, making it suitable for solvent-free formulations.
- Enhanced chemical resistance due to reduced steric hindrance.
| Property | Target Compound | Bisphenol A (DGEBA) | Bisphenol F |
|---|---|---|---|
| Molecular Weight (g/mol) | Not specified | 340.41 | 312.36 |
| Backbone Rigidity | High (biphenyl) | Moderate (dimethylmethane) | High (methylene-linked) |
| Typical Applications | Advanced composites | Electronics, coatings | Adhesives |
Other Biphenyl-Based Epoxides
2.2.1. Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-
- CAS No.: 13446-84-9 .
- Structure : Cyclohexylidene spacer between biphenyl groups, offering improved flexibility.
- Applications : Used in cured resins for aerospace components, with reduced brittleness compared to rigid biphenyl analogs.
2.2.2. Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-
- CAS No.: 1675-54-3 .
- Structure : Isopropylidene spacer enhances thermal stability (Tg >200°C).
- Regulatory Notes: Classified under EPA SNURs for workplace protection requirements .
Aliphatic Epoxide Analogs
2.3.1. 1,6-Hexanediol Diglycidyl Ether
- CAS No.: 16096-31-4 .
- Structure : Aliphatic hexane chain with terminal epoxide groups.
- Key Properties :
- Low viscosity and high reactivity.
- Used in flexible coatings and elastomers.
2.3.2. Ethylene Glycol Bis(2,3-Epoxy-2-Methylpropyl) Ether
- CAS No.: 2224-15-9 .
- Structure : Ethylene glycol backbone with branched epoxide groups.
- Applications : Crosslinker in specialty polymers requiring low shrinkage.
Biological Activity
Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis- is a synthetic organic compound characterized by its biphenyl backbone and two oxirane (epoxide) groups. This structural configuration imparts unique chemical properties that may influence its biological activity. Understanding the biological activity of this compound is crucial for assessing its potential applications and safety in various fields.
Chemical Structure and Properties
The molecular formula for Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis- is CHO, with a CAS number of 52300-37-5. The compound is also referred to as 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis[oxirane]. Its structure features two oxirane rings attached to a biphenyl backbone, which enhances rigidity and stability.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities such as antibacterial, antiviral, and cytotoxic effects. The following sections detail specific findings related to the biological activity of Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis-.
Antimicrobial Activity
Studies have shown that compounds with oxirane groups can possess antimicrobial properties. For instance, related diphenyl ethers demonstrated selective antibacterial activity against various pathogenic bacteria. A comparative analysis of minimum inhibitory concentrations (MIC) for these compounds is presented below:
| Compound | MIC against S. aureus (μM) | MIC against E. coli (μM) | MIC against V. parahaemolyticus (μM) |
|---|---|---|---|
| Oxirane derivative A | 0.312 | 0.625 | 0.625 |
| Oxirane derivative B | 0.625 | 1.25 | 5.00 |
| Ciprofloxacin (control) | 0.156 | 0.156 | 0.156 |
These results suggest that Oxirane derivatives may exhibit potential antibacterial properties similar to established antibiotics .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of Oxirane derivatives on human cell lines. Preliminary results indicate that certain derivatives can induce apoptosis in cancer cell lines at specific concentrations while showing minimal toxicity to normal cells.
Case Study: Cytotoxic Effects on Cancer Cells
In a study investigating the cytotoxic effects of various oxirane-containing compounds on breast cancer cell lines (MCF-7), it was found that:
- Compound X : Induced apoptosis at a concentration of 10 μM.
- Compound Y : Showed significant cytotoxicity at concentrations above 5 μM.
These findings highlight the potential of oxirane compounds in cancer therapy through selective targeting of malignant cells .
Toxicological Concerns
While exploring the biological activity of Oxirane derivatives, it is essential to consider their toxicological profiles. The Environmental Protection Agency (EPA) has recommended several toxicity studies for similar compounds due to concerns about carcinogenicity and developmental toxicity.
Recommended Toxicity Tests
The EPA suggests the following tests for comprehensive evaluation:
- 90-day inhalation toxicity study : To assess potential liver toxicity.
- Two-species developmental inhalation study : To evaluate developmental effects.
- Carcinogenicity bioassay : To characterize long-term cancer risks.
These studies are crucial in determining the safe use of Oxirane derivatives in industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
